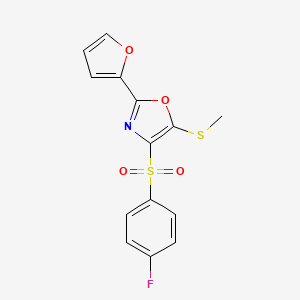![molecular formula C26H28FN3O4 B12135877 1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135877.png)
1'-[3-(dimethylamino)propyl]-1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
准备方法
The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically includes:
Formation of the Spirocyclic Core: This step involves the cyclization of an indole derivative with a pyrrole derivative under acidic or basic conditions.
Introduction of Functional Groups: The dimethylamino group is introduced via nucleophilic substitution, while the fluoro and methyl groups are added through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and reaction conditions to achieve high yields and purity.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability.
化学反应分析
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new spirocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted spirocyclic compounds with potential biological activity.
科学研究应用
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new spirocyclic compounds with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific molecular targets involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1’-[3-(Dimethylamino)propyl]-1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar compounds, such as:
1-[3-(Dimethylamino)propyl]-3-ethylurea: This compound is used in the preparation of cabergoline, a dopamine receptor agonist used to treat Parkinson’s disease.
3-(Dimethylamino)-1-propylamine: This compound is widely used to functionalize various pharmacologically active compounds and in the preparation of surfactants with biological activity against bacteria and fungi.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: This compound is used in the preparation of biosensors, molecular beacons for DNA research, and calcium sensors.
属性
分子式 |
C26H28FN3O4 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H28FN3O4/c1-5-29-20-10-7-6-9-18(20)26(25(29)34)21(22(31)17-12-11-16(2)19(27)15-17)23(32)24(33)30(26)14-8-13-28(3)4/h6-7,9-12,15,31H,5,8,13-14H2,1-4H3/b22-21- |
InChI 键 |
FWQPDNVXDKNQKJ-DQRAZIAOSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCCN(C)C |
规范 SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-cyclohexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135797.png)
![(5Z)-3-methyl-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135799.png)
![6-Phenylbenzo[a]phenazin-5-yl 4-methylbenzoate](/img/structure/B12135804.png)
![(2Z,5Z)-2-[(4-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135807.png)

![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12135817.png)
![7-benzyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135821.png)
![9,14-Bis(4-fluorophenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B12135827.png)
![N-[1,3,4]Thiadiazol-2-yl-isobutyramide](/img/structure/B12135834.png)
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12135840.png)
![(5Z)-5-benzylidene-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B12135846.png)
![Methyl 4,5-dimethyl-2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B12135855.png)
![3-chloro-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12135856.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12135871.png)
